molecular formula C8H6N2O2S B350009 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol CAS No. 299465-12-6

3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol

Cat. No. B350009
CAS RN: 299465-12-6
M. Wt: 194.21g/mol
InChI Key: CNOGHDSTUCQSOV-UHFFFAOYSA-N
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Description

“3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” is a compound that contains a 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment . It selectively interacts with nucleic acids, enzymes, and globular proteins .


Synthesis Analysis

A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized by treating 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol with different isatin derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed using various spectroscopic methods. For instance, fluorescence (steady state, synchronous, excitation/emission matrix) and FT-IR spectroscopy methods were used to study the binding of a biologically active substance to bovine blood plasma albumin (BSA) .


Chemical Reactions Analysis

The 1,3,4-oxadiazole scaffold in “this compound” can undergo various chemical reactions. For instance, it can interact with nucleic acids, enzymes, and globular proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be analyzed using various methods. For instance, FT-IR and NMR spectroscopy can be used to determine the functional groups present in the compound .

Scientific Research Applications

  • Herbicidal Activity: Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety, synthesized from 5-mercapto-1,3,4-oxadiazole analogs, exhibited moderate to high herbicidal activity against several weeds without damaging crops (Tajik & Dadras, 2011).

  • Antimicrobial Activity: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and found to have significant antimicrobial activity, with MIC values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

  • Antioxidant Activities: Certain coumarin derivatives containing 1,3,4-oxadiazole ring were synthesized and exhibited in-vitro antioxidant properties (Kumar K., Kalluraya, & Kumar, 2018).

  • Anticancer Activity: 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives showed potent anticancer activity against HeLa cancer cell lines, with IC50 values between 10.64 and 33.62 μM (Gudipati, Anreddy, & Manda., 2011).

  • Anti-proliferative Activity: Novel 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives were synthesized, exhibiting significant and selective anti-proliferative activity against liver and breast cancer cell lines without affecting normal fibroblasts (Hekal et al., 2020).

  • Potential as Fungicides: Bis-(5-substituted-l, 3, 4-oxadiazol-2-yl) sulphides and sulphones derived from 2-mercapto-5-aryl/aryloxymethyl-l, 3,4-oxadiazoles were synthesized and tested against two species of fungi (Giri & Nizamuddin, 1978).

  • Antibacterial Studies: 2-(Coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles containing 2,4,6-Trisubstituted s-Triazine derivatives showed antibacterial activity against different microorganisms (Patel, Mahajan, & Chikhalia, 2010).

Mechanism of Action

Future Directions

The 1,3,4-oxadiazole scaffold in “3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol” shows promise for the development of novel drugs for cancer treatment . Future research could focus on structural modifications to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-6-3-1-2-5(4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGHDSTUCQSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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